BenchChemオンラインストアへようこそ!

2-(3,4-dimethoxyphenyl)-1-methyl-1H-1,3-benzodiazole

Crystal Engineering Hydrogen Bonding N-Methylation Effect

2-(3,4-Dimethoxyphenyl)-1-methyl-1H-1,3-benzodiazole (CAS 2620-86-2) is an N-methylated, 2-aryl benzimidazole derivative with the molecular formula C₁₆H₁₆N₂O₂ and a molecular weight of 268.31 g/mol. The compound is described by suppliers as a 'precursor in the synthesis of various bioactive molecules' for pharmaceutical and agrochemical research.

Molecular Formula C16H16N2O2
Molecular Weight 268.316
CAS No. 2620-86-2
Cat. No. B2638737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dimethoxyphenyl)-1-methyl-1H-1,3-benzodiazole
CAS2620-86-2
Molecular FormulaC16H16N2O2
Molecular Weight268.316
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C16H16N2O2/c1-18-13-7-5-4-6-12(13)17-16(18)11-8-9-14(19-2)15(10-11)20-3/h4-10H,1-3H3
InChIKeyBFUWWHZABCMTIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,4-Dimethoxyphenyl)-1-methyl-1H-1,3-benzodiazole (CAS 2620-86-2): Chemical Identity and Research Provenance


2-(3,4-Dimethoxyphenyl)-1-methyl-1H-1,3-benzodiazole (CAS 2620-86-2) is an N-methylated, 2-aryl benzimidazole derivative with the molecular formula C₁₆H₁₆N₂O₂ and a molecular weight of 268.31 g/mol . The compound is described by suppliers as a 'precursor in the synthesis of various bioactive molecules' for pharmaceutical and agrochemical research . Benzimidazole is a privileged scaffold in medicinal chemistry, with clinically approved drugs such as bendamustine, nocodazole, and glasdegib demonstrating the scaffold's versatility [1].

Why Generic Substitution Fails for 2-(3,4-Dimethoxyphenyl)-1-methyl-1H-1,3-benzodiazole: The Methylation-Lipophilicity Trade-Off


Indiscriminate substitution among 2-(3,4-dimethoxyphenyl)benzimidazole analogs is scientifically unsound due to the profound impact of N1-substitution on key molecular properties. The N1-methyl group in 2620-86-2 abolishes the hydrogen-bond donor capacity present in the parent 2-(3,4-dimethoxyphenyl)-1H-benzimidazole (CAS 2620-85-1), which forms intermolecular N—H⋯N hydrogen bonds critical for crystal packing and target engagement [1]. Furthermore, moving from N-H (logP ~2.97) to N-methyl to N-ethyl (logP 3.89) to N-benzyl (logP 5.07) produces a >2 log unit increase in calculated lipophilicity, fundamentally altering membrane permeability, solubility, and off-target binding profiles . These differences preclude the reliable interchange of analogs without revalidation of every biological and ADME parameter.

2-(3,4-Dimethoxyphenyl)-1-methyl-1H-1,3-benzodiazole: Quantitative Differentiation Evidence vs. Structural Analogs


Evidence Item 1: N1-Methylation Abolishes Hydrogen-Bond Donor Capacity Relative to N-Unsubstituted Parent (2620-85-1)

X-ray crystallographic analysis of the N-unsubstituted parent analog, 2-(3,4-dimethoxyphenyl)-1H-benzimidazole (CAS 2620-85-1), reveals that the N1—H donor forms intermolecular N—H⋯N hydrogen bonds that direct C(4) chain propagation along the crystallographic c-axis [1]. In contrast, the N1-methyl group of 2620-86-2 eliminates this hydrogen-bond donor functionality entirely. While direct crystallographic data for 2620-86-2 is absent, the structural consequence is a predictable and complete loss of this directional, structure-determining intermolecular interaction. This represents a Class-level inference based on well-established hydrogen-bonding principles.

Crystal Engineering Hydrogen Bonding N-Methylation Effect

Evidence Item 2: Calculated Lipophilicity (logP) Differs by >2 Log Units Across the N1-Substitution Series, with 2620-86-2 at an Intermediate Value

Calculated logP values for the N1-substitution series of 2-(3,4-dimethoxyphenyl)benzimidazoles reveal a steep lipophilicity gradient: the N-unsubstituted parent (2620-85-1) has a reported logP of approximately 2.97 , while the N-ethyl analog reaches 3.89 , and the N-benzyl analog attains 5.07 . The N-methyl target compound (2620-86-2) is therefore predicted to occupy an intermediate logP of approximately 3.2–3.5, though an experimentally determined value is not publicly available. This is classified as a Cross-study comparable analysis based on structurally sequential analogs.

Lipophilicity ADME Prediction N-Alkyl SAR

Evidence Item 3: Dimethoxy Substitution on Phenyl Ring Required for Reduced Cytotoxicity in Bisbenzimidazole Radioprotectors

In a seminal comparative study by Tawar et al. (2003), two bisbenzimidazole radioprotectors incorporating the 3,4-dimethoxyphenyl motif (compound 5) or a 4-hydroxy-3-methoxyphenyl motif (compound 6) were directly compared to the parent compound Hoechst 33342 in a human glioma cell line (BMG-1) [1]. At 100 µM, compounds 5 and 6 were non-toxic after 72 hours, whereas Hoechst 33342 lysed 77% of cells within 24 hours. Cell survival by macrocolony assay at 100 µM was 73%, 92%, and 10% for compounds 5, 6, and Hoechst 33342, respectively. At 10 µM, compound 5 provided 82% protection against radiation-induced cell death. This provides Supporting evidence that the 3,4-dimethoxyphenyl substitution pattern is a critical determinant of reduced cytotoxicity in benzimidazole-based DNA ligands, a principle relevant to the 2620-86-2 scaffold.

Radioprotection Cytotoxicity Phenyl Ring Disubstitution

Evidence Item 4: Introduction of Di-Chloro Atoms on the Phenyl Ring of 2-(3,4-Dimethoxyphenyl)-1H-benzimidazoles is Required for Significant Anticancer Cytotoxicity

Karaaslan et al. (2019) synthesized 23 compounds in the 2-(3,4-dimethoxyphenyl)benzazole series and evaluated them for anticancer activity [1]. The most potent compound (compound 12) bore two chlorine atoms at the 5(4) and 7(6) positions of the benzimidazole benzene moiety, achieving a GI₅₀ value of 1.5 µg/mL against A549 lung cancer cells. The authors concluded that 'the introduction of di-chloro atoms at the phenyl ring of 2-(3,4-dimethoxyphenyl)-1H-benzimidazoles increases significant cytotoxicity.' No GI₅₀ data for the unsubstituted parent 2-(3,4-dimethoxyphenyl)-1H-benzimidazole or its N-methyl analog (2620-86-2) were reported in this study for direct comparison, placing this as Supporting evidence for the necessity of di-chloro substitution for anticancer potency in this chemotype.

Anticancer Activity SAR Dichloro Substitution

Recommended Application Scenarios for 2-(3,4-Dimethoxyphenyl)-1-methyl-1H-1,3-benzodiazole Based on Available Evidence


Scenario 1: Negative Control or Reference Compound in DNA-Ligand Radioprotection SAR Studies

The strong Supporting evidence from Tawar et al. (2003) establishes that 3,4-dimethoxyphenyl substitution on benzimidazole-based DNA ligands dramatically reduces cytotoxicity relative to Hoechst 33342 [REFS-1 in Section 3, Evidence Item 3]. A simple N1-methyl, non-bisbenzimidazole analog such as 2620-86-2 can serve as a minimalist control compound to isolate the contribution of the bisbenzimidazole architecture (vs. mono-benzimidazole) to DNA binding affinity and radioprotective efficacy in head-to-head comparative studies.

Scenario 2: Synthetic Intermediate for N1-Methylated, 2-(3,4-Dimethoxyphenyl)benzimidazole Derivatives

The N1-methyl group in 2620-86-2 provides a defined, non-exchangeable substituent at the benzimidazole N1 position. Given that the di-chloro substituted analogs within this series demonstrated GI₅₀ values as low as 1.5 µg/mL against cancer cells [REFS-1 in Section 3, Evidence Item 4], 2620-86-2 represents a logical starting material for late-stage diversification via electrophilic aromatic substitution (e.g., chlorination, nitration) at the benzimidazole benzene ring to generate focused libraries for anticancer screening campaigns.

Scenario 3: Physicochemical Probe for N1-Alkyl Lipophilicity Gradients in ADME Training Sets

The Cross-study comparable logP analysis demonstrates a >2 log unit range across the N1-substitution series of 2-(3,4-dimethoxyphenyl)benzimidazoles [REFS-2, REFS-3 in Section 3, Evidence Item 2]. As the intermediate member of this series (predicted logP ~3.2–3.5), 2620-86-2 is an ideal probe compound for constructing QSPR models relating N1-alkyl chain length to membrane permeability, metabolic clearance, and plasma protein binding, particularly for training datasets where logD and PSA values are needed at defined intervals.

Scenario 4: Crystallization and Solid-State Comparison with the N—H Parent Analog (2620-85-1)

The crystal structure of 2-(3,4-dimethoxyphenyl)-1H-benzimidazole (2620-85-1) has been solved and shows N—H⋯N hydrogen-bonded C(4) chains [REFS-1 in Section 3, Evidence Item 1]. The N1-methyl analog 2620-86-2 lacks this hydrogen-bond donor. A comparative crystallization study between 2620-85-1 and 2620-86-2 can directly quantify the impact of removing a single hydrogen-bond donor on crystal packing, melting point, and dissolution rate, thereby generating publishable solid-state chemistry data of broad relevance to the benzimidazole class.

Quote Request

Request a Quote for 2-(3,4-dimethoxyphenyl)-1-methyl-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.